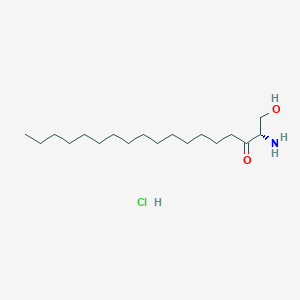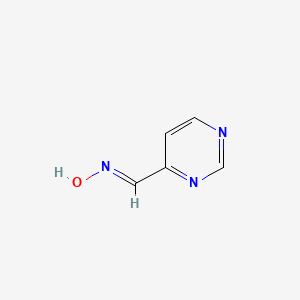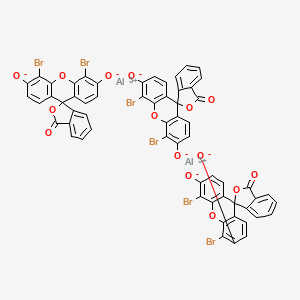
2-Dichloro Phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Dichlorophenol (2,4-DCP) is a chlorinated derivative of phenol with the molecular formula Cl2C6H3OH . It is a white solid that is mildly acidic . Dichlorophenols (DCPs) are any of several chemical compounds which are derivatives of phenol containing two chlorine atoms . There are six isomers of DCPs . They are used as intermediates in the manufacture of more complex chemical compounds, including the common herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) .
Synthesis Analysis
2,4-DCP is produced by chlorination of phenol . The synthesis of 2,6-Dichlorophenol has been prepared by the chlorination of phenol with chlorine gas in the presence of nitrobenzene and fuming sulfuric acid .Molecular Structure Analysis
The molecular structure of 2,4-Dichlorophenol consists of a phenol molecule with two chlorine atoms attached . The molecular formula is C6H4Cl2O .Chemical Reactions Analysis
Phenols, including 2,4-Dichlorophenol, don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon . Instead, oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis
2,4-Dichlorophenol is a white solid with a phenolic odor . It has a density of 1.38 g/cm3, a melting point of 43.2 °C, and a boiling point of 210 °C . It is soluble in water at a concentration of 50 g/L .Mécanisme D'action
Safety and Hazards
2,4-Dichlorophenol is considered hazardous . It is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage . It may cause respiratory irritation and is toxic if inhaled . It may also cause cancer . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
2,4-Dichlorophenol is a ubiquitous environmental pollutant categorized as a priority pollutant by the United States Environmental Protection Agency . Bioremediation is proposed as an eco-friendly, cost-effective alternative to traditional physicochemical remediation techniques . Future research could focus on developing efficient and eco-friendly techniques to remove 2,4-Dichlorophenol from the aquatic environment .
Propriétés
Numéro CAS |
120-84-2 |
|---|---|
Formule moléculaire |
C6H4Cl2O |
Poids moléculaire |
163.00136 |
Synonymes |
2-Dichloro Phenol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












